Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl-
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Overview
Description
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- is a complex organic compound characterized by its unique structure, which includes a dithiolan ring with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- typically involves the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This method is versatile and can be adapted to produce a range of related compounds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives .
Scientific Research Applications
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but differs in the presence of an imidazole ring.
5-phenyl-1-benzofuran-2-yl derivatives: These compounds share the phenyl group but have a benzofuran ring instead of a dithiolan ring.
1,3-Dithian-2-yl(phenyl)methanone: Contains a dithian ring similar to Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- but lacks the dioxido group.
Uniqueness
Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- is unique due to its dithiolan ring with a dioxido group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
23877-34-1 |
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Molecular Formula |
C16H14O3S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1,1-dioxo-5-phenyldithiolan-4-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14O3S2/c17-15(12-7-3-1-4-8-12)14-11-20-21(18,19)16(14)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
NOFMMKQQXVLNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(S(=O)(=O)S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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